molecular formula C21H23N3O4S B4660985 2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B4660985
M. Wt: 413.5 g/mol
InChI Key: ZVRYYGCNSCCYRM-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class of heterocyclic molecules, featuring a 1,3,4-oxadiazole core substituted with a sulfanyl group and a phenoxy-methyl moiety.

Properties

IUPAC Name

2-[[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-4-26-17-10-8-16(9-11-17)22-18(25)13-29-21-24-23-19(28-21)12-27-20-14(2)6-5-7-15(20)3/h5-11H,4,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRYYGCNSCCYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)COC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound includes a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of a sulfanyl group and an ethoxyphenyl acetamide enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole ring contributes to the modulation of enzyme activities and receptor interactions. Specifically, it may inhibit key enzymes involved in inflammatory pathways and cancer progression.

Biological Activity Data

Activity IC50 Value (μM) Target Reference
Inhibition of MPO0.5Myeloperoxidase
Antioxidant activity1.2Reactive Oxygen Species (ROS)
Cytotoxicity in cancer cells0.8Various cancer cell lines

Case Studies

  • Inhibition of Myeloperoxidase (MPO)
    • A study demonstrated that the compound effectively inhibits MPO activity in lipopolysaccharide-stimulated human whole blood, suggesting its potential in treating inflammatory diseases associated with MPO overactivity. The inhibition was time-dependent and irreversible, indicating a robust interaction with the enzyme .
  • Antioxidant Properties
    • Research indicated that the compound exhibits significant antioxidant activity, which could be beneficial in combating oxidative stress-related diseases. The IC50 value for ROS scavenging was determined to be 1.2 μM, showcasing its potency .
  • Cytotoxic Effects on Cancer Cells
    • In vitro studies revealed that the compound displays cytotoxic effects against various cancer cell lines with an IC50 value of 0.8 μM. This suggests its potential as an anti-cancer therapeutic agent .

Discussion

The diverse biological activities exhibited by 2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide highlight its potential as a therapeutic agent across multiple disease states. Its ability to inhibit MPO suggests applications in inflammatory diseases, while its antioxidant properties could aid in the management of oxidative stress-related conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to analogs with modifications in the phenoxy, acetamide, or heterocyclic components (Table 1).

Table 1: Key Structural and Functional Differences

Compound Name Phenoxy Substituent Acetamide Substituent Heterocycle Biological Role/Activity Reference
Target Compound 2,6-Dimethylphenoxy N-(4-Ethoxyphenyl) 1,3,4-Oxadiazole Not explicitly reported -
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide derivatives (Gul et al., 2013) 4-Nitrophenyl N-substituted alkyl/aryl 1,3,4-Oxadiazole Antimicrobial, enzyme inhibition
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (Zia-ur-Rehman et al., 2008) 4-Chloro-2-nitrophenyl N-(methylsulfonyl) None Synthetic intermediate
2-({5-[(4-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide 4-Methylphenoxy N-(4-Methylphenyl) 1,3,4-Oxadiazole Not explicitly reported
2-(2,5-Dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide (CAS 315712-88-0) 2,5-Dimethylphenoxy N-(2-ethyl-6-methylphenyl) None Unknown

Molecular Conformation and Interactions

  • Torsional Angles : In nitro-substituted analogs (), the nitro group deviates from the aromatic plane (torsion angles: -16.7° to 160.9°), affecting molecular packing and solubility. The ethoxy group in the target compound may adopt a more planar conformation, improving crystal lattice stability .
  • Intermolecular Interactions : Sulfanyl-acetamide derivatives often form hydrogen bonds (e.g., C–H⋯O in ), which influence solubility and crystallinity. The ethoxy group’s oxygen could participate in similar interactions .

Research Findings and Data Gaps

  • Biological Activity : While Gul et al. (2013) report antimicrobial activity for nitro-oxadiazole analogs, data on the target compound’s efficacy are absent. The ethoxy group’s role in modulating pharmacokinetics warrants further study .
  • Tools for Analysis : Structural visualization tools like UCSF Chimera () enable comparative analysis of torsion angles and intermolecular interactions, critical for optimizing the target compound’s design .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended to confirm the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the connectivity of the 1,3,4-oxadiazole ring, sulfanyl group, and ethoxyphenyl moiety. Infrared (IR) spectroscopy can confirm functional groups (e.g., C=O stretch of the acetamide at ~1650–1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy. Purity should be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. What synthetic strategies are commonly employed for this compound?

  • Methodological Answer : Multi-step synthesis typically involves:

Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under acidic conditions.

Sulfanyl linkage : Thiol-alkylation or nucleophilic substitution using mercaptoacetic acid derivatives.

Ethoxyphenyl incorporation : Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt).
Strict control of reaction parameters (e.g., anhydrous solvents, temperature gradients) is essential to minimize side reactions .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Methodological Answer : Analogous sulfanyl-acetamide derivatives exhibit antimicrobial (Gram-positive bacteria inhibition via cell wall disruption), anticancer (apoptosis induction in tumor cells), and enzyme inhibitory (e.g., COX-2, HDAC) activities. Initial screening should include:

  • Microplate assays for IC₅₀ determination.
  • Cell viability assays (MTT or resazurin-based) in cancer cell lines .

Advanced Research Questions

Q. How can conflicting data in biological activity assays be systematically addressed?

  • Methodological Answer :

  • Reproducibility checks : Repeat assays under standardized conditions (pH, temperature, solvent controls).
  • Orthogonal assays : Validate enzyme inhibition using fluorogenic substrates alongside colorimetric methods.
  • Impurity profiling : Use HPLC-MS to rule out batch-specific contaminants affecting activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace ethoxyphenyl with methoxy or halogenated variants).
  • Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups.
  • Computational docking : Map binding interactions with target enzymes (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .

Q. How can computational methods optimize reaction pathways for large-scale synthesis?

  • Methodological Answer :

  • Reaction path search : Use density functional theory (DFT) to model energy barriers for key steps (e.g., oxadiazole cyclization).
  • Solvent optimization : Predict solvent effects on reaction kinetics via COSMO-RS simulations.
  • Machine learning : Train models on existing reaction data to predict optimal conditions (temperature, catalyst loading) .

Q. What experimental designs are recommended to validate target engagement in enzyme inhibition studies?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics between the compound and purified enzyme.
  • X-ray crystallography : Resolve co-crystal structures to identify binding-site interactions.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with structurally characterized analogs (e.g., NOESY for stereochemistry).
  • Dynamic NMR : Resolve conformational equilibria causing signal splitting.
  • Crystallography : Single-crystal X-ray diffraction provides definitive confirmation .

Q. What statistical approaches are suitable for optimizing synthetic yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst ratio).
  • Response surface methodology (RSM) : Model interactions between temperature and reaction time.
  • Principal component analysis (PCA) : Identify critical factors affecting yield .

Comparative Analysis Table

Analog Compound Structural Variation Reported Activity
N-(4-Chloro-2-nitrophenyl)acetamideChloronitrophenyl substituentIntermediate for heterocyclic synthesis
2-(4-Methoxyphenoxy)-N-sulfamoyl analogsMethoxyphenoxy groupEnzyme inhibition (COX-2)
N-Cyclohexyl-1,3,4-oxadiazole derivativesCyclohexyl vs. ethoxyphenyl substitutionEnhanced antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

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